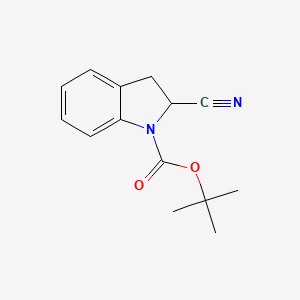

Tert-butyl 2-cyanoindoline-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-cyano-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUICMOSRQSXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 2-cyanoindoline-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-cyanoindoline-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical and spectroscopic properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and discuss its strategic applications in the development of complex molecular architectures and pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of the Indoline Scaffold

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic framework provides a well-defined three-dimensional geometry for interacting with biological targets. The introduction of a cyano group at the 2-position, combined with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, transforms the simple indoline core into a highly versatile and strategically valuable synthetic intermediate.

Tert-butyl 2-cyanoindoline-1-carboxylate serves as a cornerstone for building molecular complexity. The key features that underpin its utility are:

-

The Boc Group: This protecting group offers robust stability under a wide range of reaction conditions (e.g., nucleophilic, basic, and reductive conditions) yet can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid), allowing for subsequent functionalization of the indoline nitrogen.[1][2]

-

The Cyano Group: A powerful and versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloadditions, providing multiple pathways for derivatization.

-

The Chiral Center: The C2 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds that are critical for achieving specificity in biological systems.

This guide will dissect these features, providing the practical knowledge required to effectively synthesize and utilize this important molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [3] |

| Molecular Weight | 244.29 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for this class |

| Purity | ≥95% | [3] |

| Solubility | Soluble in organic solvents (DCM, EtOAc, THF, DMSO) | [4] |

Spectroscopic Signature

The structural features of tert-butyl 2-cyanoindoline-1-carboxylate give rise to a distinct spectroscopic profile. The following data are predicted based on characteristic values for similar structures and serve as a benchmark for characterization.[5][6][7][8]

| Spectroscopy | Characteristic Peaks / Shifts (Predicted) | Interpretation |

| ¹H NMR | δ ~8.0-7.2 (m, 4H), δ ~4.8 (dd, 1H), δ ~3.5-3.0 (m, 2H), δ ~1.5 (s, 9H) | Aromatic protons (C4-C7), C2 proton adjacent to CN, C3 methylene protons, tert-butyl protons. The large singlet at ~1.5 ppm is a hallmark of the Boc group.[5][9] |

| ¹³C NMR | δ ~168 (C=O), δ ~150 (quat. C), δ ~130-120 (aromatic C), δ ~118 (C≡N), δ ~82 (quat. C), δ ~50 (CH), δ ~30 (CH₂), δ ~28 (CH₃) | Carbonyl of Boc group, aromatic carbons, nitrile carbon, quaternary carbon of Boc group, C2 carbon, C3 carbon, methyl carbons of Boc group. |

| IR (cm⁻¹) | ~2980 (C-H), ~2240 (C≡N), ~1700 (C=O), ~1600, ~1480 (C=C aromatic) | Aliphatic C-H stretch, sharp nitrile stretch, strong carbonyl stretch of the carbamate, aromatic ring stretches. |

| Mass Spec (ESI-MS) | m/z 245.13 [M+H]⁺, 267.11 [M+Na]⁺ | Molecular ion peaks corresponding to the protonated and sodiated molecule. |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 2-cyanoindoline-1-carboxylate requires a strategic, multi-step approach. The following pathway is designed for efficiency and control, starting from a commercially available precursor.

Proposed Synthetic Pathway

The logical and most common route involves the protection of indoline-2-carboxylic acid, followed by conversion of the carboxylic acid to the nitrile.

Caption: Proposed three-step synthesis of tert-butyl 2-cyanoindoline-1-carboxylate.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful isolation and characterization of the intermediate at each step confirms readiness for the subsequent transformation.

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid [10]

-

Setup: To a round-bottom flask, add indoline-2-carboxylic acid (1.0 eq) and dissolve it in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution. Stir until dissolved. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a small amount of THF dropwise at room temperature.

-

Causality: The aqueous basic condition is crucial for deprotonating the carboxylic acid and facilitating the nucleophilic attack of the indoline nitrogen onto the Boc anhydride.

-

-

Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. The product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the N-Boc protected acid as a white solid.

Step 2: Synthesis of tert-Butyl 2-carbamoylindoline-1-carboxylate

-

Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the N-Boc protected acid (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM).

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq). Stir for 30 minutes at 0°C.

-

Causality: EDC/HOBt is a standard peptide coupling reagent system that activates the carboxylic acid by forming an active ester, preventing racemization and facilitating amidation.

-

-

Amidation: Add aqueous ammonium hydroxide (NH₄OH, 3.0 eq) dropwise and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic layer in vacuo. The resulting crude amide can often be used directly in the next step or purified by column chromatography if necessary.

Step 3: Synthesis of tert-Butyl 2-cyanoindoline-1-carboxylate

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve the crude amide (1.0 eq) from Step 2 in anhydrous pyridine or THF. Cool the solution to 0°C.

-

Dehydration: Add trifluoroacetic anhydride (TFAA, 2.0 eq) dropwise.

-

Causality: TFAA is a powerful dehydrating agent that efficiently converts the primary amide to a nitrile. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct.

-

-

Reaction: Stir the reaction at 0°C for 1 hour, then at room temperature for an additional 2-4 hours. Monitor by TLC.

-

Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Applications in Medicinal Chemistry

The true value of tert-butyl 2-cyanoindoline-1-carboxylate lies in its potential as a versatile scaffold for generating libraries of drug-like molecules.

Strategic Derivatization Workflow

The molecule can be seen as a platform with three key modification points: the cyano group, the Boc-protected nitrogen, and the aromatic ring.

Caption: Derivatization strategies for tert-butyl 2-cyanoindoline-1-carboxylate.

Role as a Pharmacophore

The 2-substituted indoline core is a key feature in many biologically active molecules. By using tert-butyl 2-cyanoindoline-1-carboxylate, medicinal chemists can rapidly access novel analogs of known drugs.

-

Kinase Inhibitors: The indoline core can mimic ATP-binding motifs. The functional handles on this intermediate allow for the addition of substituents that can target specific regions of the kinase active site, improving potency and selectivity.[4]

-

Receptor Modulators: Structural analogs of indoline have shown affinity for various G protein-coupled receptors (GPCRs), such as serotonin receptors. The ability to easily modify the N1 and C2 positions is critical for exploring the structure-activity relationships (SAR) needed to develop potent and selective receptor modulators.[4]

-

Antiviral and Anticancer Agents: The indole/indoline nucleus is present in a wide range of compounds with cytotoxic and antiviral properties. This intermediate provides a robust starting point for synthesizing novel compounds for screening in these therapeutic areas.[11]

Conclusion

Tert-butyl 2-cyanoindoline-1-carboxylate is more than just a chemical compound; it is a strategic tool for innovation in chemical synthesis and drug discovery. Its combination of a stable protecting group, a versatile cyano handle, and a biologically relevant indoline core makes it an indispensable building block. The synthetic protocols and strategic applications detailed in this guide provide a framework for researchers to harness its full potential, accelerating the development of the next generation of complex molecules and therapeutic agents.

References

- Zhu, C., et al. (2025). Photochemical Pathway for Synthesis of 2- or 3-Cyanoindoles and Mechanistic Insights. Synfacts, 21(01), 10.

-

Chavda, M., et al. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 27(15), 4987. [Link]

-

ChemBK. (2024). Indole, N-BOC protected. ChemBK.com. [Link]

-

Carpino, L. A., et al. (2002). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications. [Link]

-

PubChem. (n.d.). Indoline-2-carboxylic acid, N-BOC protected. National Center for Biotechnology Information. [Link]

-

Ortega, G., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 72(3-4), 135-146. [Link]

-

ResearchGate. (n.d.). Reaction with Boc protection of indole nitrogen. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Organic-Chemistry.org. [Link]

-

LookChem. (n.d.). Cas 1367468-00-5,tert-butyl (+/-)-1-cyano-1,3-dihydro-2H-isoindole-2-carboxylate. LookChem.com. [Link]

- Varian Unity Inova. (n.d.).

-

Wang, Z., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au, 2(11), 2534-2540. [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [Link]

-

Autech Industry Co.,Limited. (n.d.). TERT-BUTYL 2-CYANOINDOLINE-1-CARBOXYLATE, 95%. Autech-biochem.com. [Link]

-

Wang, Y., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry, 59(17), 7939-7957. [Link]

-

Ceccon, A., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(11), 1137-1142. [Link]

-

Sgambellone, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(1), 382-404. [Link]

-

Minutolo, F., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(23), 8345. [Link]

Sources

- 1. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. (R)-3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester hydrochloride () for sale [vulcanchem.com]

- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists | MDPI [mdpi.com]

- 9. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 2-cyanoindoline-1-carboxylate

<

Abstract

This technical guide provides a comprehensive examination of tert-butyl 2-cyanoindoline-1-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. We will delve into the core chemical properties, synthesis, and reactivity of this molecule. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen and the cyano group at the C2 position creates a versatile scaffold for constructing complex molecular architectures. This document serves as a detailed resource for scientists, offering not only procedural knowledge but also the underlying chemical principles that govern the utility of this compound.

Introduction and Strategic Importance

Tert-butyl 2-cyanoindoline-1-carboxylate (CAS 175947-92-5) is a chiral synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The indoline core is a privileged scaffold found in numerous biologically active compounds and natural products. The strategic N-Boc protection serves a critical purpose: it deactivates the otherwise reactive secondary amine, preventing its participation in undesired side reactions and allowing for precise chemical manipulations at other sites on the molecule.[1][2] The Boc group is renowned for its stability in a wide range of nucleophilic and basic conditions, yet it can be removed cleanly under acidic conditions, a feature essential for multi-step synthetic campaigns.[3][4]

The 2-cyano group is not merely a placeholder; it is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, providing a gateway to a diverse array of more complex indoline derivatives.[5] This combination of a protected amine and a reactive nitrile makes tert-butyl 2-cyanoindoline-1-carboxylate a valuable starting material for generating libraries of compounds in drug discovery programs, particularly for targets such as kinase inhibitors and serotonin receptor modulators.[6][7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. The data presented below are compiled from commercial supplier technical sheets and relevant literature.

Physical Properties

| Property | Value | Source |

| CAS Number | 175947-92-5 | [8] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [9] |

| Molecular Weight | 244.29 g/mol | [8] |

| Appearance | Off-white to light yellow solid | Typical |

| Purity | ≥95% | [9] |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO | [6] |

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The following data represent the expected spectral characteristics for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen atoms. The tert-butyl group gives rise to a large, sharp singlet at approximately 1.5-1.6 ppm, integrating to 9 protons.[10] The protons on the indoline ring system will appear as a series of multiplets in the aromatic region (approx. 7.0-7.6 ppm) and the aliphatic region (approx. 3.0-5.0 ppm), with specific shifts and coupling patterns depending on the stereochemistry at C2.[11]

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons around 28 ppm.[4] The carbonyl carbon of the Boc group appears downfield at ~153 ppm. The nitrile carbon is typically observed around 115-120 ppm, and the aromatic and aliphatic carbons of the indoline core will have distinct signals in their respective regions.[12]

Infrared (IR) Spectroscopy:

The IR spectrum is invaluable for identifying key functional groups.

-

C≡N Stretch: A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹, characteristic of a nitrile group.

-

C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ corresponds to the carbonyl of the Boc carbamate group.

-

C-H Stretch: Aliphatic C-H stretches from the indoline and Boc groups will be visible just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.[13]

Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the structure.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 245.13 or [M+Na]⁺ at m/z 267.11.

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 2-cyanoindoline-1-carboxylate typically involves a multi-step sequence starting from indoline or a substituted indole. A representative pathway is outlined below.

Representative Synthetic Protocol

Step 1: N-Boc Protection of Indoline This initial step is a standard procedure in amine chemistry, designed to protect the nitrogen atom.[1]

-

Dissolve indoline (1.0 equiv.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically triethylamine (TEA, 1.5 equiv.) or N,N-diisopropylethylamine (DIPEA), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Perform an aqueous workup, washing the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl indoline-1-carboxylate.

Causality: The base is crucial for deprotonating the indoline nitrogen, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. The low temperature helps to control the exothermicity of the reaction.

Step 2: Cyanation at the C2 Position Introduction of the cyano group at the C2 position is a more complex transformation. One common strategy involves the activation of the C2 position followed by nucleophilic substitution with a cyanide source.

-

Dissolve N-Boc indoline (1.0 equiv.) in an anhydrous, non-protic solvent like THF or ether under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), dropwise to deprotonate the C2 position, forming an anion.

-

After stirring for 1-2 hours at -78 °C, add an electrophilic cyanating agent, such as p-toluenesulfonyl cyanide (TsCN) or cyanogen bromide (BrCN).

-

Maintain the temperature at -78 °C for several hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product via silica gel column chromatography to obtain tert-butyl 2-cyanoindoline-1-carboxylate.

Causality: The use of a strong organolithium base at low temperature is necessary to achieve regioselective deprotonation at C2 without side reactions. The inert atmosphere prevents the reactive organometallic intermediates from reacting with oxygen or moisture. The electrophilic cyanide source delivers the CN⁺ synthon to the C2 anion.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Chemical Reactivity and Synthetic Applications

The utility of tert-butyl 2-cyanoindoline-1-carboxylate stems from the distinct reactivity of its functional groups.

Reactions at the Cyano Group

The nitrile is a linchpin for diversification.

-

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid, yielding N-Boc-indoline-2-carboxylic acid derivatives. These are valuable intermediates for peptide coupling reactions.[14]

-

Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄, H₂/Raney Ni). This creates a 2-aminomethylindoline scaffold, a key structure in many pharmaceutical agents.

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.

Deprotection of the Boc Group

The removal of the Boc group is a critical step to reveal the indoline nitrogen for further functionalization.

-

Acidolysis: Treatment with strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane or methanol, efficiently cleaves the Boc group.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide, regenerating the secondary amine.[3] This amine can then be used in N-alkylation, N-arylation, or acylation reactions.

Reactivity Logic Diagram

The following diagram outlines the key reactive pathways available from the title compound.

Conclusion

Tert-butyl 2-cyanoindoline-1-carboxylate is a strategically designed synthetic intermediate that offers researchers significant advantages. Its pre-protected nitrogen allows for clean, regioselective reactions, while the versatile cyano group provides a launchpad for extensive molecular diversification. The principles and protocols outlined in this guide demonstrate the compound's robust utility in constructing complex, high-value molecules for applications ranging from medicinal chemistry to materials science. A thorough understanding of its synthesis, characterization, and reactivity is essential for leveraging its full potential in the laboratory.

References

-

MDPI. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link][5][15]

-

ResearchGate. (n.d.). Expedient synthesis of indoles from N-Boc arylhydrazines. Available at: [Link][16]

-

ResearchGate. (n.d.). Expedient Synthesis of Indoles from N-Boc Arylhydrazines. Available at: [Link][17]

-

SpringerLink. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Available at: [Link][11]

-

C NMR spectra were recorded at 300 MHz in CDCl3 (Varian Unity Inova. (n.d.). Available at: [Link][12]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Available at: [Link][13]

-

Royal Society of Chemistry. (2020). Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as a nitrogen source. New Journal of Chemistry. Available at: [Link][18]

-

PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Journal of Organic Chemistry. Available at: [Link][3]

-

BIOFOUNT. (n.d.). Tert-Butyl 2-Cyanoindoline-1-Carboxylate. Available at: [Link][8]

-

NIH National Center for Biotechnology Information. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Available at: [Link][7]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Available at: [Link][2]

-

NIH National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link][4]

-

NIH National Center for Biotechnology Information. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link][14]

-

NIH National Center for Biotechnology Information. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. Available at: [Link][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester hydrochloride () for sale [vulcanchem.com]

- 7. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 753480-67-0|Tert-Butyl 2-Cyanoindoline-1-Carboxylate|Tert-Butyl 2-Cyanoindoline-1-Carboxylate|-范德生物科技公司 [bio-fount.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as a nitrogen source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Molecular Structure and Utility of Tert-butyl 2-cyanoindoline-1-carboxylate

Abstract

This technical guide provides an in-depth analysis of Tert-butyl 2-cyanoindoline-1-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will dissect its molecular architecture, focusing on the interplay between the indoline core, the N-tert-butoxycarbonyl (Boc) protecting group, and the C2-cyano moiety. This document elucidates the compound's spectroscopic signature, proposes a robust synthetic pathway with detailed protocols, and explores its reactivity and strategic applications in the synthesis of complex pharmaceutical agents. The content herein is structured to provide both foundational knowledge and actionable insights for scientists engaged in synthetic and process chemistry.

The Strategic Importance of the Indoline Scaffold

The indoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that target specific protein binding pockets. Derivatives of this scaffold have been successfully developed as kinase inhibitors, serotonin receptor modulators, and other therapeutic agents, underscoring the value of novel indoline-based intermediates.[1][2] Tert-butyl 2-cyanoindoline-1-carboxylate emerges as a particularly valuable intermediate, offering protected nitrogen for controlled synthesis and a versatile cyano group for diverse chemical transformations.

Molecular Structure Elucidation

The utility of Tert-butyl 2-cyanoindoline-1-carboxylate (Molecular Formula: C₁₄H₁₆N₂O₂) stems directly from the unique chemical properties of its constituent parts.[3][4] A thorough understanding of its structure is paramount for its effective application in synthesis.

Core Architecture and Functional Groups

The molecule's structure can be deconstructed into three primary components:

-

Indoline Core: A reduced derivative of indole, this saturated heterocyclic system provides the fundamental bicyclic framework.

-

N-Boc Group (tert-butoxycarbonyl): This carbamate serves as a robust protecting group for the indoline nitrogen. The steric bulk of the tert-butyl group shields the nitrogen from many nucleophiles and bases, while its electronic properties decrease the nucleophilicity of the nitrogen atom. A key advantage of the Boc group is its stability under a wide range of reaction conditions and its clean, selective removal under acidic conditions (e.g., with trifluoroacetic acid), which typically does not affect other acid-labile groups.[5]

-

C2-Cyano Group (-C≡N): Positioned at the 2-position of the indoline ring, the nitrile functionality is a powerful and versatile chemical handle. It is a strong electron-withdrawing group and can be transformed into a variety of other functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), and amides.

Caption: Key structural components of the title compound.

Stereochemistry

The substitution at the C2 position creates a chiral center. Therefore, Tert-butyl 2-cyanoindoline-1-carboxylate can exist as a racemic mixture or as individual (R)- and (S)-enantiomers. For applications in drug development, where stereochemistry is critical for biological activity, the use of an enantiomerically pure form is often required. The synthesis must be designed accordingly, either through asymmetric synthesis or chiral resolution.

Spectroscopic Signature

The molecular structure gives rise to a predictable and identifiable spectroscopic profile, which is crucial for reaction monitoring and quality control.

| Property | Description | Rationale / Key Features |

| Molecular Weight | 244.29 g/mol | Calculated from the molecular formula C₁₄H₁₆N₂O₂. |

| ¹H NMR | Predicted | - ~1.5 ppm (s, 9H): A strong, sharp singlet for the nine equivalent protons of the tert-butyl group.[6][7]- ~3.0-4.0 ppm (m, 3H): Complex multiplets for the protons at the C2 and C3 positions of the indoline ring.- ~7.0-8.0 ppm (m, 4H): Signals corresponding to the four protons on the aromatic portion of the indoline ring. |

| ¹³C NMR | Predicted | - ~28 ppm: Methyl carbons of the t-butyl group.- ~80 ppm: Quaternary carbon of the t-butyl group.- ~117 ppm: Nitrile carbon (C≡N).- ~120-145 ppm: Aromatic and indoline ring carbons.- ~150 ppm: Carbonyl carbon of the Boc group. |

| Infrared (IR) | Predicted | - ~2240 cm⁻¹: A sharp, medium-intensity absorption for the C≡N stretch.- ~1700 cm⁻¹: A strong absorption for the C=O stretch of the carbamate.[8] |

| Mass Spec. (MS) | Predicted (ESI+) | - m/z 245.13 [M+H]⁺: Molecular ion peak.- m/z 189.08 [M-C₄H₈+H]⁺: Loss of isobutylene from the Boc group, a characteristic fragmentation pattern. |

Synthesis and Reactivity

While numerous methods exist for constructing substituted indolines, a practical and logical approach to Tert-butyl 2-cyanoindoline-1-carboxylate involves a two-step process starting from commercially available indoline.

Proposed Synthetic Workflow

The synthetic strategy hinges on first protecting the indoline nitrogen to prevent side reactions and direct subsequent functionalization, followed by the introduction of the cyano group at the C2 position.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where successful isolation and characterization of the intermediate from Step 1 confirms the efficacy of the protection before proceeding to the more complex cyanation step.

Step 1: Synthesis of Tert-butyl indoline-1-carboxylate (Intermediate)

-

Reactor Setup: To a dry, nitrogen-purged round-bottom flask, add indoline (1.0 equiv) and dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triethylamine (Et₃N, 1.2 equiv) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM.

-

Causality Insight: Triethylamine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product. The reaction is performed at 0 °C to control the exotherm.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc protected indoline.

Step 2: Synthesis of Tert-butyl 2-cyanoindoline-1-carboxylate (Final Product)

-

Reactor Setup: To a dry, nitrogen-purged flask, add the Tert-butyl indoline-1-carboxylate intermediate (1.0 equiv) and a suitable solvent such as 1,2-dichloroethane (DCE).

-

Oxidation & Cyanation: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv) to the solution and stir at room temperature for 30 minutes. Subsequently, add trimethylsilyl cyanide (TMSCN, 2.0 equiv) and continue stirring at 60 °C.

-

Causality Insight: This transformation proceeds via an oxidative cyanation. DDQ acts as an oxidant to form an N-acyliminium ion intermediate in situ. This highly electrophilic intermediate is then trapped by the cyanide nucleophile from TMSCN to introduce the cyano group regioselectively at the C2 position.

-

-

Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS. The reaction may take 12-24 hours.

-

Workup & Purification: Upon completion, cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material via flash column chromatography to yield the final product.

Chemical Reactivity and Strategic Use

The molecule is designed for subsequent modification:

-

Boc Deprotection: Treatment with a strong acid like trifluoroacetic acid (TFA) in DCM efficiently removes the Boc group, liberating the indoline nitrogen for further reactions such as N-alkylation or acylation.

-

Nitrile Transformations: The cyano group can be readily reduced to a primary amine (-CH₂NH₂) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a key pharmacophore. Alternatively, acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (-COOH), providing a handle for amide coupling.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted, related chemical structures suggest appropriate caution is necessary.

-

Hazards: Compounds of this class may be harmful if swallowed, and can cause skin and eye irritation.[9][10] Avoid inhalation of dust or vapors.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

Tert-butyl 2-cyanoindoline-1-carboxylate is a high-value synthetic intermediate whose molecular structure is optimized for versatility and control in multi-step syntheses. The strategic placement of the acid-labile N-Boc group and the chemically versatile C2-cyano function on the privileged indoline scaffold makes it an indispensable tool for medicinal chemists. A comprehensive understanding of its structure, spectroscopic properties, and reactivity allows for its efficient and effective deployment in the development of novel and complex therapeutic agents.

References

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink.

- Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate 1256584-75-4 Chemical Name. Tradeindia.

- SAFETY DATA SHEET. Sigma-Aldrich.

- SAFETY DATA SHEET. Fisher Scientific.

- Safety Data Sheet. CymitQuimica.

- SAFETY DATA SHEET. TCI Chemicals.

- SAFETY DATA SHEET. Pfaltz & Bauer.

- In-depth Analysis of (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. BOC Sciences.

- TERT-BUTYL 2-CYANOINDOLINE-1-CARBOXYLATE, 95% Purity, C14H16N2O2, 250 mg. Biosynth.

- Tert-butyl 4-cyanoisoindoline-2-carboxylate | C14H16N2O2 | CID 59536688. PubChem.

- (R)-3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester hydrochloride. BOC Sciences.

- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health (NIH).

- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. HETEROCYCLES.

- Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry. LinkedIn.

- A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme Connect.

- NMR, mass spectroscopy, IR - finding compound structure ?. ResearchGate.

- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. National Institutes of Health (NIH).

- Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC. National Institutes of Health (NIH).

Sources

- 1. (R)-3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester hydrochloride () for sale [vulcanchem.com]

- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Tert-butyl 4-cyanoisoindoline-2-carboxylate | C14H16N2O2 | CID 59536688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 6. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Tert-butyl 2-cyanoindoline-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Forward

This technical guide provides a comprehensive overview of Tert-butyl 2-cyanoindoline-1-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While this specific molecule is available commercially as a research chemical, it is not broadly documented in public chemical databases or peer-reviewed literature, and a specific CAS number has not been officially assigned. This guide, therefore, leverages expert knowledge of organic synthesis and the known utility of analogous structures to present a scientifically grounded resource for professionals in the field. We will explore its core identifiers, a proposed synthetic pathway, its potential applications as a strategic building block, and essential safety protocols.

Core Identifiers and Physicochemical Properties

Tert-butyl 2-cyanoindoline-1-carboxylate is an N-Boc protected indoline derivative featuring a nitrile group at the C2 position. The Boc (tert-butoxycarbonyl) group serves as a robust protecting group for the indoline nitrogen, rendering the molecule stable under various reaction conditions while allowing for facile deprotection when required. The cyano group at the chiral C2 position makes it a valuable intermediate for the synthesis of more complex molecules.

| Identifier | Value | Source |

| Chemical Name | Tert-butyl 2-cyanoindoline-1-carboxylate | - |

| CAS Number | Not Assigned | - |

| Molecular Formula | C14H16N2O2 | [1] |

| Molecular Weight | 244.29 g/mol | Calculated |

| Canonical SMILES | C1=CC=C2C(=C1)C(C#N)N(C2)C(=O)OC(C)(C)C | - |

| Appearance | Likely an off-white to yellow solid | Inferred |

| Purity | ≥95% | [1] |

Proposed Synthesis Pathway

The synthesis of Tert-butyl 2-cyanoindoline-1-carboxylate can be logically approached from commercially available indoline. The strategy involves two key steps: protection of the indoline nitrogen and subsequent introduction of the cyano group at the 2-position.

Causality and Experimental Rationale:

-

N-Boc Protection: The synthesis begins with the protection of the secondary amine of the indoline ring. Di-tert-butyl dicarbonate, (Boc)2O, is the reagent of choice for this transformation due to its high efficiency and the clean reaction profile, typically yielding the protected product in high purity. This step is crucial as it deactivates the nitrogen, preventing it from interfering in subsequent C-H functionalization steps and increasing the molecule's solubility in organic solvents.[2][3]

-

Oxidative Cyanation: The introduction of the cyano group at the C2 position adjacent to the nitrogen is proposed via an oxidative cyanation reaction. This can be achieved using a combination of a cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN), and an oxidant. This transformation leverages the electron-rich nature of the N-Boc protected indoline to facilitate functionalization at the alpha-carbon.

Visualizing the Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

PART A: Synthesis of Tert-butyl indoline-1-carboxylate

-

Reaction Setup: To a solution of indoline (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add triethylamine (Et3N, 1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise to the cooled mixture over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, Tert-butyl indoline-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

PART B: Synthesis of Tert-butyl 2-cyanoindoline-1-carboxylate

-

Reaction Setup: In a well-ventilated fume hood, dissolve Tert-butyl indoline-1-carboxylate (1.0 eq) in acetonitrile (CH3CN).

-

Reagent Addition: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant (1.2 eq). Subsequently, add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise. Extreme caution is required when handling cyanide reagents.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the formation of the desired product.

-

Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final product, Tert-butyl 2-cyanoindoline-1-carboxylate.

Applications in Drug Discovery and Development

While direct applications of Tert-butyl 2-cyanoindoline-1-carboxylate are not explicitly documented, its structure is emblematic of a valuable class of intermediates known as chiral building blocks. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

Potential Utility:

-

Scaffold for Complex Synthesis: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing multiple avenues for molecular elaboration.

-

Intermediate for Bioactive Molecules: Structurally related compounds are key intermediates in the synthesis of important drugs. For instance, tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate is a documented intermediate in the manufacturing of Alectinib, an oncology therapeutic. This highlights the role of cyano-indole/indoline cores in the development of kinase inhibitors.

-

Fragment-Based Drug Design: As a functionalized heterocyclic fragment, it can be used in screening libraries for fragment-based drug discovery (FBDD) to identify initial hits against therapeutic targets.

Logical Pathway in Medicinal Chemistry

Caption: Potential derivatization pathways and therapeutic applications.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) exists for Tert-butyl 2-cyanoindoline-1-carboxylate. Therefore, a risk assessment must be based on the hazards associated with its constituent functional groups.

-

Cyano Group (-CN): Organic nitriles can be toxic. They may cause irritation to the skin, eyes, and respiratory system.[4] Harmful if swallowed or inhaled.[5] Handle in a well-ventilated area or fume hood.

-

N-Boc Group: Generally considered low hazard. However, during synthesis with (Boc)2O, care should be taken.

-

Indoline Core: Aromatic heterocyclic compounds should be handled with care, as their toxicological properties are not always fully investigated.[6]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]

-

Handling: Avoid breathing dust, fumes, or vapors.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Farnell. (2005, August 9). Material Safety Data Sheet for 4850 FLEXIBLE CA. Available at: [Link]

-

Tradeindia. (n.d.). Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate 1256584-75-4. Available at: [Link]

-

Autechaux. (n.d.). Understanding the Specifications of tert-butyl 6-cyano-2-...-1H-indole-3-carboxylate. Available at: [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1-nitroso-1H-indole-3-carboxylate. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 4-cyanoisoindoline-2-carboxylate. Retrieved January 20, 2026, from [Link]

-

Chem-synthesis.com. (2025, May 20). tert-butyl 2-butyl-1H-indole-1-carboxylate. Available at: [Link]

-

PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Retrieved January 20, 2026, from [Link]

-

Huarenstore. (n.d.). Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]

- Yamai, Y., & T., A. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)

-

Royal Society of Chemistry. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Available at: [Link]

- Namba, K., et al. (n.d.). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 2024, 35, 235-239.

Sources

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-cyanoindoline-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining tert-butyl 2-cyanoindoline-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a cyano group at the C2 position offers a versatile handle for further chemical modifications. This document explores the key synthetic methodologies, delves into the mechanistic details, provides detailed experimental protocols, and discusses the critical aspects of reaction optimization, purification, and characterization. Safety considerations for handling cyanide reagents are also thoroughly addressed. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction: The Significance of the 2-Cyanoindoline Scaffold

The indoline core is a fundamental structural motif present in a wide array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] Its saturated heterocyclic structure provides a three-dimensional framework that is often crucial for specific interactions with biological targets. The strategic functionalization of the indoline ring is a key aspect of medicinal chemistry, enabling the fine-tuning of pharmacological properties.

The introduction of a cyano group at the 2-position of the N-Boc protected indoline, yielding tert-butyl 2-cyanoindoline-1-carboxylate, is of particular interest. The nitrile functionality is a versatile precursor that can be transformed into various other functional groups, including amines, carboxylic acids, and tetrazoles, thus opening avenues for the synthesis of diverse compound libraries for drug discovery.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom offers stability during synthetic manipulations and can be readily removed under acidic conditions, allowing for subsequent derivatization at the nitrogen atom.

This guide will focus on the most plausible and scientifically sound methods for the synthesis of this important building block, with a strong emphasis on the underlying chemical principles and practical experimental considerations.

Synthetic Strategies and Mechanistic Insights

The primary challenge in the synthesis of tert-butyl 2-cyanoindoline-1-carboxylate lies in the selective functionalization of the C2 position of the saturated indoline ring. Two main strategies are considered the most promising: the direct α-cyanation of N-Boc-indoline and a modified Strecker synthesis approach.

Direct α-Cyanation of N-Boc-Indoline via an Iminium Ion Intermediate

This is arguably the most direct approach. The strategy hinges on the in-situ generation of a reactive N-acyliminium ion from N-Boc-indoline, which is then trapped by a cyanide nucleophile. This method has been successfully applied to the α-cyanation of other saturated N-heterocycles like piperidines and pyrrolidines.[4][5][6]

Mechanism:

The reaction is typically initiated by an oxidant that selectively abstracts a hydride from the C2 position of the N-Boc-indoline. The resulting N-acyliminium ion is a highly electrophilic species that readily reacts with a cyanide source, such as trimethylsilyl cyanide (TMSCN), to furnish the desired α-aminonitrile.

Caption: Proposed mechanism for the direct α-cyanation of N-Boc-indoline.

Causality Behind Experimental Choices:

-

Choice of Oxidant: A key consideration is the choice of oxidant. Both chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and electrochemical methods can be employed.[6][7] Electrochemical oxidation offers a greener and often more controlled alternative.

-

Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a commonly used and relatively safe cyanide source in this context, as it is less toxic than hydrogen cyanide gas.[4]

-

Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to control the reactivity of the iminium ion and minimize side reactions.

Modified Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-aminonitriles from aldehydes or ketones.[6][8][9] A modified version could be envisioned for the synthesis of tert-butyl 2-cyanoindoline-1-carboxylate, although this would be a multi-step process.

Proposed Synthetic Route:

-

Oxidation of N-Boc-indoline to N-Boc-indolin-2-one (an amide): This would create the necessary carbonyl group for the subsequent Strecker reaction.

-

Formation of an Imine or Iminium Ion: The amide would need to be converted to a more reactive imine or iminium ion.

-

Addition of Cyanide: A cyanide source would then be added to form the α-aminonitrile.

This approach is less direct and may present challenges in the selective oxidation of N-Boc-indoline and the subsequent conversion of the amide to a reactive intermediate.

Experimental Protocols

The following protocol for the direct α-cyanation of N-Boc-indoline is a plausible and scientifically sound procedure based on analogous transformations of other N-Boc protected cyclic amines.[4][5][6] Note: This protocol is a guideline and may require optimization for yield and purity.

Synthesis of Tert-butyl 2-cyanoindoline-1-carboxylate via Electrochemical Oxidation

This method offers a potentially cleaner and more controlled approach to the generation of the key iminium ion intermediate.[6][7]

Caption: A general workflow for the electrochemical synthesis.

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier (Example) |

| N-Boc-indoline | >98% | Sigma-Aldrich |

| Trimethylsilyl cyanide (TMSCN) | >97% | Sigma-Aldrich |

| Tetrabutylammonium tetrafluoroborate | Electrochemical grade | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Acros Organics |

| Saturated Sodium Bicarbonate Solution | ||

| Anhydrous Sodium Sulfate | ||

| Silica Gel | 60 Å, 230-400 mesh |

Instrumentation:

-

Electrochemical cell (undivided)

-

Reticulated vitreous carbon (RVC) anode

-

Platinum foil cathode

-

DC power supply

-

Magnetic stirrer

Procedure:

-

Preparation of the Electrolyte: In an oven-dried, undivided electrochemical cell equipped with a magnetic stir bar, dissolve N-Boc-indoline (1.0 mmol) and tetrabutylammonium tetrafluoroborate (0.2 M) in anhydrous dichloromethane (10 mL).

-

Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN, 1.5 mmol) to the solution.

-

Electrolysis: Immerse the reticulated vitreous carbon anode and the platinum foil cathode into the solution. Apply a constant current of 10 mA and stir the solution at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction mixture by the slow addition of saturated sodium bicarbonate solution (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-cyanoindoline-1-carboxylate.

Safety Precautions for Handling Cyanide Reagents

EXTREME CAUTION IS ADVISED. Cyanide compounds are highly toxic and should only be handled by trained personnel in a well-ventilated fume hood.[10][11][12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double gloving is recommended).[10][11][12]

-

Fume Hood: All manipulations involving cyanide reagents must be performed in a certified chemical fume hood.[10][11][13]

-

Avoid Acidic Conditions: Do not allow cyanide salts or TMSCN to come into contact with acids, as this will generate highly toxic hydrogen cyanide gas.[10][13]

-

Quenching: Quench all reactions and waste containing cyanide with an excess of bleach or hydrogen peroxide in an alkaline solution (pH > 10) before disposal.[11]

-

Emergency Preparedness: Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. Know the location of the nearest safety shower and eyewash station.[12][14]

Characterization of Tert-butyl 2-cyanoindoline-1-carboxylate

¹H NMR (Proton NMR):

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the benzene ring of the indoline core.

-

C2 Proton: A singlet or a doublet (depending on the chirality and coupling) in the region of δ 4.5-5.5 ppm.

-

C3 Protons: Diastereotopic protons on the C3 position, appearing as a complex multiplet.

-

Boc Group: A characteristic sharp singlet at around δ 1.5 ppm, integrating to 9 protons.

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon (Boc): A signal around δ 150-155 ppm.

-

Quaternary Carbon (Boc): A signal around δ 80-85 ppm.

-

Nitrile Carbon: A signal in the range of δ 115-120 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

-

C2 and C3 Carbons: Signals corresponding to the saturated carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy:

-

Nitrile Stretch: A sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹.

-

Carbonyl Stretch (Boc): A strong absorption band around 1690-1710 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₆N₂O₂).

Applications in Drug Discovery

While specific applications for tert-butyl 2-cyanoindoline-1-carboxylate are not extensively documented in the available literature, the 2-cyanoindoline scaffold is a valuable pharmacophore. Its presence in molecules targeting a range of biological pathways highlights its potential in medicinal chemistry.

-

Precursor for Bioactive Molecules: The cyano group can be elaborated into a variety of functionalities, making this compound a key intermediate for the synthesis of libraries of potential drug candidates.[3]

-

Scaffold for Kinase Inhibitors: The indoline core can serve as a scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs.

-

CNS-Active Agents: The lipophilic nature of the indoline ring makes it a suitable scaffold for developing agents that can cross the blood-brain barrier and target central nervous system disorders.

Conclusion

The synthesis of tert-butyl 2-cyanoindoline-1-carboxylate presents a worthwhile challenge for synthetic organic chemists due to the importance of this building block in drug discovery. While a definitive, optimized protocol is not yet widely published, the direct α-cyanation of N-Boc-indoline via an electrochemically generated iminium ion represents a highly promising and modern approach. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this valuable compound. As with any synthetic endeavor involving highly toxic reagents, a thorough understanding of the reaction mechanism, careful planning, and strict adherence to safety protocols are paramount.

References

-

Cyanides | Division of Research Safety - University of Illinois. (2014, March 24). Retrieved from [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). Retrieved from [Link]

-

Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. Retrieved from [Link]

-

Cyanides Storage, Handling and General Use Information - University of Windsor. Retrieved from [Link]

-

Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015, February 25). Retrieved from [Link]

-

¹H and ¹³C NMR Spectrum of compounds - The Royal Society of Chemistry. Retrieved from [Link]

-

tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). Retrieved from [Link]

-

Regioselective Cyanation of Cyclic Amines - ChemistryViews. (2022, August 30). Retrieved from [Link]

-

Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC - NIH. Retrieved from [Link]

-

Regioselective α-Cyanation of Unprotected Alicyclic Amines - PMC - NIH. (2022, August 29). Retrieved from [Link]

-

Synthesis of Saturated N-Heterocycles | The Journal of Organic Chemistry. Retrieved from [Link]

-

RECENT ADVANCES IN CYANATION REACTIONS - SciELO. Retrieved from [Link]

-

Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - SciSpace. Retrieved from [Link]

-

Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions - RSC Publishing. Retrieved from [Link]

-

Strecker Synthesis - Organic Chemistry Portal. Retrieved from [Link]

-

Strecker amino acid synthesis - Wikipedia. Retrieved from [Link]

-

Enantioselective Amino- and Oxycyanation of Alkenes via Organic Photoredox and Copper Catalysis - PMC - NIH. Retrieved from [Link]

-

Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PubMed. (2018, September 12). Retrieved from [Link]

-

A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC - NIH. Retrieved from [Link]

-

Synthesis of 2-cyanopyrrole and 3-cyanoindole derivatives using Vilsmeier-Haack reagent. Retrieved from [Link]

-

Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium - Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Recent strategies used in the synthesis of saturated four-membered heterocycles. Retrieved from [Link]

-

Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - NIH. Retrieved from [Link]

-

Synthesis of Saturated N-Heterocycles - Sci-Hub. Retrieved from [Link]

-

Synthesis of Saturated N- Heterocycles - Research Collection. (2014, April 4). Retrieved from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. Retrieved from [Link]

-

4-Cyanoindole-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics - NIH. Retrieved from [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]

-

Anodic cyanation of piperidine (–)‐1. Reagents and conditions: (a) (S)‐(–) - ResearchGate. Retrieved from [Link]

-

Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing). Retrieved from [Link]

-

tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate - PubChem. Retrieved from [Link]

-

Regioselective α-Cyanation of Unprotected Alicyclic Amines | Request PDF - ResearchGate. Retrieved from [Link]

-

Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses - Sci-Hub. Retrieved from [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, September 7). Retrieved from [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. Retrieved from [Link]

-

Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (2025, September 28). Retrieved from [Link]

-

A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. (2011, October 4). Retrieved from [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review - ResearchGate. (2025, November 22). Retrieved from [Link]

-

Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst | Organic Letters - ACS Publications. Retrieved from [Link]

-

Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed. (2022, June 16). Retrieved from [Link]

-

Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions - NIH. (2025, November 24). Retrieved from [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

-

Indole and indoline scaffolds in drug discovery - ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective α-Cyanation of Unprotected Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Heterocycle synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 11. lsuhsc.edu [lsuhsc.edu]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. uwindsor.ca [uwindsor.ca]

- 14. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

A Comprehensive Spectroscopic Guide to Tert-butyl 2-cyanoindoline-1-carboxylate

This technical guide provides an in-depth analysis of the key spectroscopic data for Tert-butyl 2-cyanoindoline-1-carboxylate, a heterocyclic building block relevant in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data based on established spectroscopic principles and analysis of structurally analogous compounds. We will explore the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures that define this molecule, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Overview

Tert-butyl 2-cyanoindoline-1-carboxylate (Molecular Formula: C₁₄H₁₆N₂O₂) is an indoline derivative featuring a nitrile group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of functional groups imparts specific and identifiable characteristics in various spectroscopic analyses. Understanding these spectral fingerprints is crucial for reaction monitoring, quality control, and structural verification.

Caption: Molecular Structure of Tert-butyl 2-cyanoindoline-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For Tert-butyl 2-cyanoindoline-1-carboxylate, both ¹H and ¹³C NMR provide distinct and interpretable signals.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals from the aromatic ring, the saturated five-membered ring of the indoline core, and the tert-butyl group. Due to the chiral center at C2, the adjacent C3 protons (CH₂) are diastereotopic and are expected to exhibit distinct chemical shifts and complex splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment | Technical Rationale |

| ~ 7.8 - 7.2 | m | 4H, Ar-H | Aromatic protons of the indoline ring, appearing in the typical downfield region. |

| ~ 4.8 - 4.6 | t or dd | 1H, N-CH-CN | The C2 proton is shifted downfield due to the adjacent electron-withdrawing nitrile group and the nitrogen atom. |

| ~ 3.4 - 3.2 | m | 1H, CH₂ | Diastereotopic C3 proton, part of a complex multiplet. |

| ~ 3.0 - 2.8 | m | 1H, CH₂ | Second diastereotopic C3 proton, coupled to its geminal partner and the C2 proton. |

| ~ 1.55 | s | 9H, C(CH₃)₃ | A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[1] |

-

Sample Preparation: Dissolve 5-10 mg of Tert-butyl 2-cyanoindoline-1-carboxylate in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0.00 ppm.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of unique carbon environments and offers insight into the electronic nature of each carbon atom. Key signals include the carbamate carbonyl, the nitrile carbon, and carbons of the Boc group and indoline core.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Assignment | Technical Rationale |

| ~ 152.0 | N-C=O | Carbamate carbonyl carbon, appearing in a characteristic downfield region.[3][4] |

| ~ 140.0 - 120.0 | Ar-C | Aromatic carbons of the indoline ring. |

| ~ 118.0 | -C≡N | Nitrile carbon, a key identifier for this functional group.[4] |

| ~ 82.0 | -O-C(CH₃)₃ | Quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen.[1] |

| ~ 50.0 | N-CH-CN | C2 carbon, influenced by both the nitrogen and nitrile group. |

| ~ 35.0 | -CH₂- | C3 carbon of the indoline ring. |

| ~ 28.5 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[1] |

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy (10-25 mg in ~0.6 mL of CDCl₃ for better signal-to-noise).

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Employ proton decoupling to obtain a spectrum with singlet peaks for each unique carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.[4]

-

Referencing: Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and provides structural information based on fragmentation patterns. For Tert-butyl 2-cyanoindoline-1-carboxylate, Electrospray Ionization (ESI) is a suitable soft ionization technique.

-

Molecular Weight: 244.30 g/mol

-

Predicted Molecular Ion (ESI+): [M+H]⁺ at m/z = 245.13, [M+Na]⁺ at m/z = 267.11

A primary and highly characteristic fragmentation pathway involves the loss of the tert-butyl group or isobutylene from the Boc protecting group, which is a common and diagnostically useful fragmentation for N-Boc protected compounds.

Caption: Predicted ESI-MS Fragmentation Pathway.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying specific functional groups within a molecule. The spectrum of Tert-butyl 2-cyanoindoline-1-carboxylate is dominated by strong absorptions from the nitrile and carbamate groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technical Rationale |

| ~ 2980-2950 | Medium | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the indoline ring and the tert-butyl group. |

| ~ 2240-2220 | Strong, Sharp | C≡N stretch (nitrile) | This is a highly characteristic and diagnostic peak for the nitrile functional group.[2] |

| ~ 1705-1685 | Very Strong | C=O stretch (carbamate) | The carbonyl stretch of the Boc protecting group is typically a very strong and prominent band. |

| ~ 1600, ~1480 | Medium-Weak | C=C stretch (aromatic) | Vibrations of the benzene ring. |

| ~ 1450-1360 | Medium | C-O stretch | Associated with the carboxylate portion of the molecule.[5][6] |

| ~ 1250-1150 | Strong | C-N stretch | Stretching vibration of the carbamate C-N bond. |

-

Sample Preparation: If the sample is a solid or oil, it can be analyzed neat.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place a small amount of the sample directly onto the ATR crystal.

-

Analysis: Record the spectrum, typically over a range of 4000-400 cm⁻¹, after acquiring a background spectrum of the clean ATR crystal.[2]

Conclusion